5-chloro-2-methoxyphenylmagnesium bromide chemical structure and physical properties
5-chloro-2-methoxyphenylmagnesium bromide chemical structure and physical properties
An In-depth Technical Guide to 5-Chloro-2-methoxyphenylmagnesium Bromide for Advanced Synthesis
Introduction: A Versatile Nucleophile for Complex Molecule Synthesis
Grignard reagents, organometallic compounds typically represented as R-Mg-X, are foundational tools in modern organic chemistry, celebrated for their potent nucleophilicity and basicity which enable the formation of new carbon-carbon bonds. Among the vast array of available Grignard reagents, 5-chloro-2-methoxyphenylmagnesium bromide emerges as a highly valuable, functionalized arylating agent. Its substituted phenyl ring, featuring both a chloro and a methoxy group, provides a scaffold for building complex molecular architectures. This guide offers a comprehensive overview of its chemical structure, physical properties, synthesis, handling, and reactivity, with a focus on its practical application for researchers, scientists, and professionals in drug development. This reagent serves as a key intermediate in the synthesis of specialized organic compounds, including pharmacologically active agents like benzamide derivatives evaluated for anti-cancer properties.[1][2]
PART 1: Chemical Structure and Physicochemical Properties
The utility of 5-chloro-2-methoxyphenylmagnesium bromide in synthesis is dictated by its unique structure and inherent chemical properties. The magnesium atom is inserted between the carbon and bromine of the parent aryl halide, creating a highly polarized C-Mg bond that imparts significant carbanionic character to the attached phenyl ring. This structure is typically stabilized in solution by coordinating with etheral solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), in which the magnesium center adopts a tetrahedral geometry.[3]
The IUPAC name for this compound is bromo(5-chloro-2-methoxyphenyl)magnesium.[4] Its key identifiers and properties are summarized in the table below.
Table 1: Physicochemical Properties of 5-Chloro-2-methoxyphenylmagnesium Bromide
| Property | Value | Source(s) |
| CAS Number | 419535-75-4 | [1][4][5] |
| Molecular Formula | C₇H₆BrClMgO | [1][5][6] |
| Molecular Weight | 245.79 g/mol | [1][5][7] |
| Appearance | Commercially available as a solution, typically 0.5 M in THF or 2-MeTHF. | [4][5][7] |
| Solubility | Reacts with water. Soluble in ethereal solvents. | [1][8] |
| SMILES | COc1ccc(Cl)cc1[Mg]Br | [5] |
| InChI Key | GAFVLSUAFZZUMW-UHFFFAOYSA-M | [4][8] |
| Stability | Air and moisture sensitive. | [7][8] |
PART 2: Synthesis, Handling, and Safety Protocols
As a senior application scientist, it is imperative to underscore that the successful use of this reagent is critically dependent on rigorous adherence to proper synthesis and handling techniques. Its high reactivity makes it a powerful tool, but also a significant hazard if managed improperly.
Synthesis: A Protocol Grounded in Causality
5-chloro-2-methoxyphenylmagnesium bromide is prepared via the reaction of 1-bromo-5-chloro-2-methoxybenzene with magnesium metal in an anhydrous ether solvent. The success of this synthesis hinges on several critical factors.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are powerful bases that react exothermically and rapidly with protic solvents, particularly water, which protonates the carbanion and renders the reagent useless. All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are mandatory.[9]
-
Inert Atmosphere: The reagent is sensitive to atmospheric oxygen, which can lead to the formation of undesired peroxide and phenoxide byproducts. The entire apparatus must be maintained under a positive pressure of an inert gas, such as argon or dry nitrogen.[9]
-
Solvent Selection: Aprotic ethereal solvents like THF or diethyl ether are essential. They do not have acidic protons and effectively solvate the magnesium species, forming a stable complex that keeps the reagent in solution.[3]
-
Reaction Initiation: The reaction between the aryl halide and the magnesium turnings can sometimes be slow to start. Initiation can be facilitated by adding a small crystal of iodine, which activates the magnesium surface, or by gentle warming with a heat gun.[9]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 5-chloro-2-methoxyphenylmagnesium bromide.
Safe Handling and Storage
This reagent is commercially supplied as a solution in THF or 2-MeTHF and is classified as a hazardous material.[5][7]
-
Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[7][8][10]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[7][10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The reagent is incompatible with water, strong bases, and oxidizing agents.[7][8]
-
Disposal: Unused or quenched Grignard reagent must be disposed of as hazardous waste. A common laboratory procedure for quenching small amounts involves the slow, dropwise addition of ethyl acetate or acetone under cooling, followed by careful treatment with water and neutralization.
PART 3: Reactivity and Synthetic Applications
The core utility of 5-chloro-2-methoxyphenylmagnesium bromide lies in its role as a potent nucleophile and base. The polarized C-Mg bond allows it to act as a synthetic equivalent of a 5-chloro-2-methoxyphenyl anion, a powerful tool for forming new carbon-carbon bonds.
Key Reactions
-
Reaction with Carbonyls: It readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a classic and reliable method for building molecular complexity.
-
Carboxylation: Reaction with carbon dioxide (as dry ice), followed by an acidic workup, yields 5-chloro-2-methoxybenzoic acid.[3]
-
Cross-Coupling Reactions: It can be used as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl structures, which are common motifs in pharmaceutical compounds.
Experimental Protocol: Reaction with an Aldehyde
This protocol describes a general procedure for the reaction of 5-chloro-2-methoxyphenylmagnesium bromide with an electrophile, such as benzaldehyde, to form a secondary alcohol.
-
Apparatus Setup: Under an argon atmosphere, add a stir bar to a flame-dried, three-necked round-bottom flask equipped with a thermometer and a rubber septum.
-
Reagent Addition: Transfer 20 mL of a 0.5 M solution of 5-chloro-2-methoxyphenylmagnesium bromide in THF (10 mmol) to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve benzaldehyde (0.95 mL, 9.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly add 15 mL of a saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol product via column chromatography on silica gel.
Diagram 2: General Reaction Pathway
Caption: Nucleophilic addition of the Grignard reagent to an aldehyde.
References
-
Synthonix, Inc. 5-Chloro-2-methoxyphenylmagnesium bromide, 0.5 M in THF. [Link]
-
PubChem, National Center for Biotechnology Information. 5-Chloro-2-methoxyphenylmagnesium bromide. [Link]
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Rhenium Bio Science. 5-Chloro-2-methoxyphenylmagnesium bromide, 0.50M in 2-MeTHF, Thermo Scientific Chemicals. [Link]
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Gelest. 5-Chloro-2-methoxyphenylmagnesium bromide, 0.50M in 2-MeTHF. [Link]
-
Organ, M. G., et al. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. York University. [Link]
-
Wikipedia. Phenylmagnesium bromide. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
-
Al-Qaisi, J. A., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(6), 253-260. [Link]
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Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. Benzaldehyde, 2-methoxy-. Organic Syntheses Procedure. [Link]
- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
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